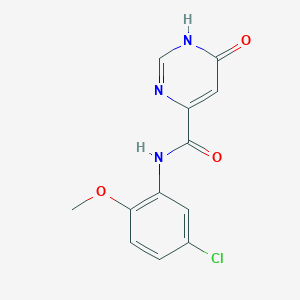

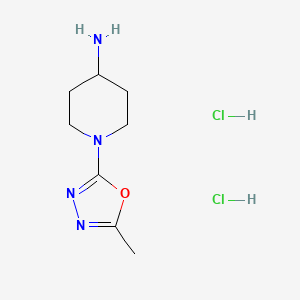

![molecular formula C19H21N7O4 B2414352 2-(4-(3-(4-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-氧代乙酸乙酯 CAS No. 920373-57-5](/img/structure/B2414352.png)

2-(4-(3-(4-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-氧代乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex organic compound with the molecular formula C16H17N5O4 . It is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class of compounds . This class of compounds is known for their diverse biological activities and are used in various fields of medicine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 343.34 g/mol, a topological polar surface area of 98.9 Ų, and a complexity of 535 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 6 .

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate, also known as ethyl 2-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate:

Pharmaceutical Development

Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a compound of interest in pharmaceutical research due to its potential therapeutic properties. The triazolo[4,5-d]pyrimidine core is known for its biological activity, including anti-inflammatory, antiviral, and anticancer properties . This makes the compound a promising candidate for drug development targeting various diseases.

Anticancer Research

The compound’s structure includes a triazole ring, which has been associated with anticancer activity. Research has shown that triazole derivatives can inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms . This makes ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate a potential candidate for developing new anticancer therapies.

Antiviral Applications

Triazole-containing compounds have demonstrated significant antiviral activity against a range of viruses, including HIV, hepatitis C, and influenza . The unique structure of ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate could be explored for its potential to inhibit viral replication and treat viral infections.

Neuroprotective Agents

Research into triazole derivatives has also indicated potential neuroprotective effects. These compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis . Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate could be investigated for its ability to prevent or treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Antibacterial and Antifungal Research

The antibacterial and antifungal properties of triazole derivatives are well-documented . These compounds can disrupt the cell walls of bacteria and fungi, leading to their death. Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate could be studied for its efficacy against resistant bacterial and fungal strains.

Chemical Biology and Bioconjugation

The triazole ring is a key component in click chemistry, a powerful tool in chemical biology for labeling and modifying biomolecules . Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate could be used in bioconjugation techniques to study protein interactions, cellular processes, and drug delivery systems.

Material Science

Triazole derivatives are also explored in material science for their unique electronic and photophysical properties . These compounds can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate could contribute to advancements in these technologies.

Supramolecular Chemistry

The ability of triazole derivatives to form stable complexes with metals and other molecules makes them valuable in supramolecular chemistry . These complexes can be used in catalysis, molecular recognition, and the design of new materials with specific properties. Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate could be utilized in creating novel supramolecular assemblies.

These applications highlight the versatility and potential of ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate in various fields of scientific research. Each application opens up new avenues for exploration and development, making this compound a valuable subject of study.

作用机制

Target of Action

Similar compounds have been found to targetPoly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These proteins play crucial roles in DNA repair and cell proliferation, respectively .

Mode of Action

Similar compounds have shown promising dual enzyme inhibition of parp-1 and egfr . This suggests that the compound may bind to these proteins and inhibit their function, potentially leading to the suppression of DNA repair and cell proliferation .

Biochemical Pathways

The inhibition of parp-1 and egfr would likely affect the dna repair pathways and the egfr signaling pathway . The downstream effects could include the induction of DNA damage and the inhibition of cell proliferation .

Pharmacokinetics

Similar compounds have been found to exhibit good cytotoxic activities against certain cancer cells , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to induce apoptosis in cancer cells and arrest the cell cycle at the g2/m phase . This suggests that the compound may have similar effects.

属性

IUPAC Name |

ethyl 2-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O4/c1-3-30-19(28)18(27)25-10-8-24(9-11-25)16-15-17(21-12-20-16)26(23-22-15)13-4-6-14(29-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPXWYUXBXMZMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

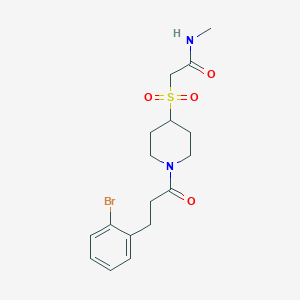

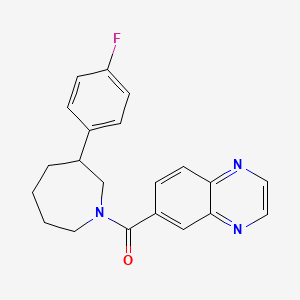

![1-(2-methoxyethyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414270.png)

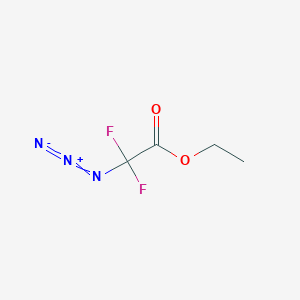

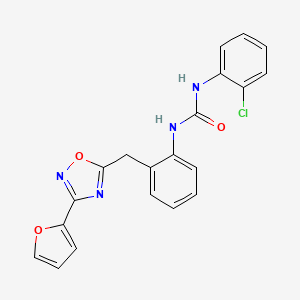

![N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2414272.png)

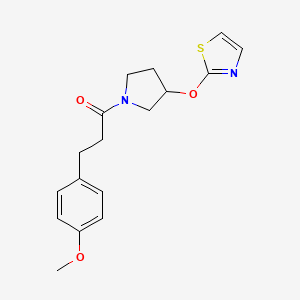

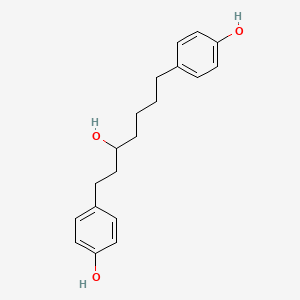

![N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2414273.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2414279.png)

![[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B2414285.png)

![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)